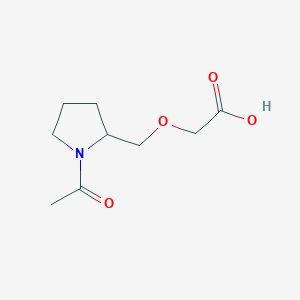

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid

Description

Properties

IUPAC Name |

2-[(1-acetylpyrrolidin-2-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCXFXCVEPNNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxy-Acetic Acid Moiety: This step involves the reaction of the acetylated pyrrolidine with methoxy-acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Research has indicated potential biological activities, including:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.

- Receptor Modulation : It may bind to cellular receptors, affecting signal transduction pathways.

Case studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further pharmacological exploration .

Medical Applications

The compound's pharmacological potential is being investigated for therapeutic uses:

- Anticonvulsant Properties : Studies suggest that related pyrrolidine derivatives demonstrate anticonvulsant activity without significant toxicity, indicating their potential use in treating epilepsy .

- Pain Management : Research has highlighted its efficacy in reducing nociceptive responses in animal models, suggesting possible applications in pain relief .

Industrial Applications

In industrial settings, this compound can be utilized as:

- An intermediate in chemical manufacturing processes.

- A component in the development of new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid depends on its specific interactions with molecular targets. These may include:

Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Transporters: The compound may influence the activity of transport proteins, affecting the movement of molecules across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid with key analogs:

Key Observations:

- Functional Group Impact: The presence of electron-withdrawing groups (e.g., acetyl, thiazolidinone) increases acidity compared to unsubstituted acetic acid. For example, chloroacetic acid (pKa ~2.7) is significantly more acidic than acetic acid (pKa ~4.76) due to inductive effects . While direct pKa data for this compound is unavailable, its acetyl group likely lowers its pKa relative to acetic acid.

- Biological Activity: Thiazolidinone derivatives (e.g., Entry 2 in the table) exhibit antimicrobial properties, suggesting that this compound could serve as a scaffold for bioactive molecules .

- Synthetic Utility : Pyrrolidine-acetic acid hybrids are widely used as intermediates in asymmetric synthesis, leveraging their chiral centers for drug development .

Comparative Analysis of Acidity and Reactivity

The acidity of carboxylic acid derivatives is influenced by substituents:

Reactivity Insights:

- Esterification : The carboxylic acid group in this compound can undergo esterification, similar to acetic acid, to form prodrugs or polymers.

- Nucleophilic Substitution : The methoxy group may participate in reactions typical of ethers, such as cleavage under acidic conditions.

Biological Activity

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an acetyl group and a methoxy-acetic acid moiety. Its structure can be denoted as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Activity : Some pyrrolidine derivatives have been studied as CCR5 antagonists, which are crucial in HIV-1 infection. These compounds show potent binding affinity and antiviral properties in cell-based assays .

- Anticancer Potential : Analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidine derivatives have been shown to inhibit cell proliferation in human lung cancer cells (A549) with IC50 values ranging from 0.49 to 48.0 μM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds:

Case Studies

- Antiviral Activity : A study explored the synthesis and structure-activity relationship (SAR) of pyrrolidineacetic acid derivatives as CCR5 antagonists. These compounds displayed potent antiviral activity in a HeLa cell-based HIV-1 infectivity assay, suggesting a promising avenue for therapeutic development against HIV .

- Cytotoxicity in Cancer Cells : Another investigation evaluated the anticancer effects of various pyrrolidine derivatives against multiple cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth, with specific analogs exhibiting IC50 values as low as 0.25 μM against HepG2 cells, highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, analogous to 2-(1H-pyrrol-2-yl)acetic acid synthesis . Key steps include:

- Starting Materials : Pyrrolidine derivatives (e.g., 1-acetylpyrrolidine) and chloroacetic acid.

- Reaction Conditions : Use of a base (e.g., NaOH or K₂CO₃) in polar solvents (water/ethanol) under mild heating (50–70°C).

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrrolidine:chloroacetic acid) and pH control (pH 8–9). Contaminants like unreacted starting materials are monitored via HPLC (C18 columns, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms structural integrity. Key peaks: acetyl protons (δ 2.1–2.3 ppm), pyrrolidine ring protons (δ 3.0–3.5 ppm), and carboxylic acid protons (broad δ 10–12 ppm) .

- IR : Stretching vibrations for carbonyl (C=O at ~1700 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₅NO₅: 230.1028).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the acetyl group .

- Light Sensitivity : Protect from UV light using amber glass vials.

- Moisture Control : Use desiccants (silica gel) to avoid carboxylic acid dimerization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for pyrrolidine-acetic acid derivatives?

- Methodological Answer : Contradictions may arise from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay pH (affecting ionization of the carboxylic acid group).

- Solution Stability : Degradation products (e.g., free pyrrolidine) can skew results. Monitor via LC-MS over 24–72 hours .

- Dose-Response Validation : Use standardized IC₅₀ protocols with triplicate measurements and positive controls (e.g., indomethacin for COX inhibition studies) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Solvent Systems : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to ≤0.1% DMSO.

- Co-solvents : Add β-cyclodextrin (5% w/v) to enhance aqueous solubility via host-guest interactions.

- pH Adjustment : Temporarily raise pH to 8.0 (using NaOH) during dissolution, then neutralize .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

- Methodological Answer :

- Core Modifications : Replace the acetyl group with sulfonamide or trifluoroacetyl to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to active sites (e.g., HDAC or PDE4 enzymes).

- In Vivo Correlation : Test methyl ester prodrugs to improve bioavailability, followed by esterase-mediated hydrolysis in plasma .

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions.

- HPLC-MS Analysis : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products. Major impurities include deacetylated derivatives and oxidized pyrrolidine rings .

Safety and Handling

Q. What PPE and engineering controls are required for safe handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use respirators (P95) if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption via vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.